molecular formula C22H24N2O4 B1259139 2-Hydroxy-3-methoxystrychnine

2-Hydroxy-3-methoxystrychnine

Cat. No.: B1259139
M. Wt: 380.4 g/mol
InChI Key: ABWRSFGMUNFXLV-QOQMYPBTSA-N
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Description

2-Hydroxy-3-methoxystrychnine (C₂₂H₂₄N₂O₄; molecular weight 380.45 g/mol) is a monoterpene indole alkaloid isolated from Strychnos nux-vomica (马钱子), a plant traditionally used in Chinese medicine for its neurostimulant and analgesic properties . Its structure features a strychnine-like backbone with hydroxyl (-OH) and methoxy (-OCH₃) substitutions at positions 2 and 3, respectively (Figure 1).

Key Physicochemical Properties (from ):

  • LogP (Partition Coefficient): 1.98 ± 0.45 (indicating moderate lipophilicity).
  • Hydrogen Bond Donors/Acceptors: 2 donors, 6 acceptors.
  • Polar Surface Area (PSA): 72.32 Ų (suggesting moderate membrane permeability).
  • ADMET Attributes:
    • Moderate blood-brain barrier (BBB) permeability.
    • Low CYP2D6 inhibition (reduced risk of drug-drug interactions).
    • Predicted hepatotoxicity risk: Intermediate .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10-hydroxy-11-methoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C22H24N2O4/c1-27-16-8-14-13(7-15(16)25)22-3-4-23-10-11-2-5-28-17-9-19(26)24(14)21(22)20(17)12(11)6-18(22)23/h2,7-8,12,17-18,20-21,25H,3-6,9-10H2,1H3/t12-,17-,18-,20-,21-,22+/m0/s1

InChI Key

ABWRSFGMUNFXLV-QOQMYPBTSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6)O

Canonical SMILES

COC1=C(C=C2C(=C1)N3C4C25CCN6C5CC7C4C(CC3=O)OCC=C7C6)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

Structural and Functional Group Analysis

The alkaloids of Strychnos nux-vomica share a tetracyclic indole framework but differ in substituents (Table 1).

Table 1: Structural Comparison of Key Strychnos Alkaloids

Compound Molecular Formula Molecular Weight Substituents Plant Source
2-Hydroxy-3-methoxystrychnine C₂₂H₂₄N₂O₄ 380.45 -OH (C2), -OCH₃ (C3) Strychnos nux-vomica
Strychnine C₂₁H₂₂N₂O₂ 334.41 -H (C2), -H (C3) Strychnos nux-vomica
Brucine C₂₃H₂₆N₂O₄ 394.47 -OCH₃ (C2), -OCH₃ (C3) Strychnos nux-vomica
Vomicine C₂₂H₂₄N₂O₃ 364.44 -H (C2), -OCH₃ (C3) Strychnos nux-vomica
Isobrucine C₂₃H₂₆N₂O₄ 394.47 -OCH₃ (C2), -OCH₃ (C3)* Strychnos nux-vomica

*Isobrucine differs in stereochemistry .

Key Observations:

  • The hydroxyl group at C2 in 2-hydroxy-3-methoxystrychnine enhances polarity compared to strychnine, reducing its logP (1.98 vs.
  • Brucine’s dual methoxy groups (C2 and C3) increase steric bulk and lipophilicity (logP ~2.1), while 2-hydroxy-3-methoxystrychnine’s mixed substitutions balance polarity and membrane permeability .

Pharmacological and Toxicological Profiles

Binding Affinities and Molecular Targets

Table 2: Comparative Binding Energies of Selected Natural Compounds

Compound Binding Energy (kcal/mol) Target Source
2-Hydroxy-3-methoxystrychnine -9.2 SARS-CoV-2 Mᵖʳᵒ Strychnos nux-vomica
Ararobinol -8.9 SARS-CoV-2 Mᵖʳᵒ Senna occidentalis
Brucine -8.5* NMDA Receptors Strychnos nux-vomica

Brucine’s binding energy estimated from literature; NMDA = *N-methyl-D-aspartate .

Implications:

  • The hydroxyl and methoxy groups may enhance hydrogen bonding with protease active sites, explaining 2-hydroxy-3-methoxystrychnine’s superior binding to Mᵖʳᵒ compared to brucine .
  • Strychnine, lacking these groups, exhibits stronger antagonism at glycine receptors, causing neurotoxicity absent in 2-hydroxy-3-methoxystrychnine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-methoxystrychnine
Reactant of Route 2
2-Hydroxy-3-methoxystrychnine

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